![molecular formula C8H5Cl2FO3 B1448635 2,4-Dichloro-5-fluoromandelic acid CAS No. 1803854-04-7](/img/structure/B1448635.png)
2,4-Dichloro-5-fluoromandelic acid
Overview
Description
2,4-Dichloro-5-fluoromandelic acid: is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the aromatic ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method includes the introduction of chlorine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often require the use of halogenating agents such as chlorine gas or fluorine gas, along with catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts.
Reduction: Formation of hydrogenated aromatic derivatives.
Substitution: Formation of substituted mandelic acid derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-5-fluoromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoromandelic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved may include disruption of metabolic processes or interference with cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares similar halogenation patterns but differs in the core structure.
2,4-Dichloro-5-fluorophenoxyacetic acid: Similar halogenation but with a different functional group arrangement.
Uniqueness: 2,4-Dichloro-5-fluoromandelic acid is unique due to its specific combination of halogen atoms and the mandelic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Biological Activity
2,4-Dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the aromatic ring of the mandelic acid structure. This substitution pattern influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in contexts such as cancer therapy, where enzyme inhibition can disrupt tumor growth.
- Protein Binding : The halogen substituents may enhance the binding affinity of the compound to specific proteins, altering their function and leading to various biological effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of this compound in different contexts:
- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours.
- Antimicrobial Effects : A screening assay against various bacterial strains indicated that the compound showed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Concentration Range |
---|---|---|
Antitumor | Inhibition of cell proliferation | 10 - 50 µM |
Antimicrobial | Moderate activity against S. aureus | MIC ~ 32 µg/mL |
Enzyme Inhibition | Inhibition of specific enzymes | Varies by enzyme type |
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Cancer Therapeutics : Given its antitumor properties, further exploration into its mechanism could lead to the development of new anticancer agents.
- Antimicrobial Agents : Its effectiveness against certain bacteria suggests potential use in developing new antibiotics, especially as resistance to existing drugs increases.
- Research Tool : The compound can serve as a tool in biochemical research for studying enzyme functions and protein interactions due to its ability to modify biological processes.
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-5(10)6(11)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJARPIHUQVTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.